Ethyl 2-(3-bromoquinolin-6-yl)propanoate
Description
Contextualization within Quinoline (B57606) Chemistry
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a foundational scaffold in organic chemistry. numberanalytics.comfiveable.me This nitrogen-containing heterocycle is not just a synthetic curiosity but is a core component of numerous biologically active molecules and functional materials. fiveable.menih.govwisdomlib.org The versatility of the quinoline scaffold allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties for specific applications. frontiersin.orgnih.gov
The introduction of a bromine atom onto the quinoline framework, creating a brominated quinoline, is a strategically important modification in synthetic chemistry. These brominated scaffolds are considered "privileged structures" in medicinal chemistry because they serve as versatile precursors for creating a wide array of more complex molecules. nih.gov The bromine atom can be readily replaced or used in cross-coupling reactions to introduce new functional groups such as cyano, methoxy, phenyl, and amino groups. nih.gov
Recent studies have highlighted the use of bromoquinolines as starting materials for synthesizing multifunctional quinoline compounds with potential pharmacological activities. nih.gov For instance, bromoquinolines have been instrumental in the synthesis of derivatives showing antiproliferative effects against various cancer cell lines. nih.govresearchgate.net The position of the bromine substituent on the quinoline ring is crucial, as it significantly influences the resulting compound's biological and chemical properties. frontiersin.orgnih.gov
The ethyl propanoate moiety is a type of ester, a class of organic compounds widely employed in drug design and organic synthesis. numberanalytics.com Esters are frequently used to create prodrugs, which are inactive or less active precursors that are metabolized into the active drug within the body. numberanalytics.comjns.edu.af This strategy is often used to enhance a drug's properties, such as its ability to cross cell membranes. nih.gov
Specifically, esterifying a compound can increase its lipophilicity (its ability to dissolve in fats and lipids), which can facilitate passive diffusion across biological membranes. scirp.orgscirp.org The ethyl propanoate group, derived from propanoic acid and ethanol (B145695), can modify a parent molecule's solubility, stability, and bioavailability. numberanalytics.comwikipedia.org In synthesis, the ester group provides a reactive site for further chemical transformations. wikipedia.org Ethyl 2-bromopropanoate (B1255678) itself is a known reagent in organic synthesis, used to introduce the ethyl propanoate unit onto other molecules. youtube.comgoogle.com
Overview of Compound Structure and Chemical Significance
Ethyl 2-(3-bromoquinolin-6-yl)propanoate is characterized by a quinoline ring system substituted at two key positions. A bromine atom is located at the 3-position of the quinoline ring, and an ethyl propanoate group is attached at the 6-position. The presence of these specific functional groups on the quinoline scaffold suggests its potential as an intermediate in the synthesis of more complex, potentially bioactive molecules.
| Property | Data | Source |
| Compound Name | This compound | bldpharm.com |
| CAS Number | 1311992-92-3 | bldpharm.com |
| Molecular Formula | C₁₄H₁₄BrNO₂ | bldpharm.com |
| Molecular Weight | 308.17 g/mol | bldpharm.com |
| Core Structure | Quinoline | numberanalytics.comfiveable.me |
| Key Substituents | 3-Bromo, 6-Ethyl propanoate | bldpharm.com |
The chemical significance of this compound lies in the combination of its parts. The bromoquinoline core is a well-established pharmacophore with diverse biological potential, while the propanoate ester provides a handle for modifying solubility and pharmacokinetic properties or for further synthetic elaboration. frontiersin.orgnih.govnumberanalytics.com
Historical Context of Quinoline Derivative Synthesis
The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. iipseries.orgwikipedia.org However, the ability to synthesize the quinoline scaffold in the laboratory marked a significant milestone in organic chemistry. In the 1880s, a series of named reactions were developed that remain fundamental to this day. numberanalytics.comnih.gov
Key historical syntheses include:
The Skraup Synthesis (1880): This was one of the earliest and most famous methods, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comnih.goviipseries.org
The Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines. nih.govwikipedia.org
The Friedländer Synthesis (1882): This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive methylene (B1212753) group. nih.goviipseries.orgwikipedia.org
The Conrad-Limpach Synthesis (1887): This reaction uses an aniline and a β-ketoester to form quinolin-4-ol derivatives. nih.govwikipedia.org
These foundational methods, along with others like the Pfitzinger and Combes syntheses, opened the door for chemists to create a vast library of quinoline derivatives, paving the way for the discovery of important pharmaceuticals and materials. iipseries.orgwikipedia.orgresearchgate.net The development of these synthetic routes underscores the long-standing importance of the quinoline ring system in chemical science. numberanalytics.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C14H14BrNO2 |
|---|---|
Molecular Weight |
308.17 g/mol |
IUPAC Name |
ethyl 2-(3-bromoquinolin-6-yl)propanoate |
InChI |
InChI=1S/C14H14BrNO2/c1-3-18-14(17)9(2)10-4-5-13-11(6-10)7-12(15)8-16-13/h4-9H,3H2,1-2H3 |
InChI Key |
QAIDRRNYBDYSNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=CC(=CN=C2C=C1)Br |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 3 Bromoquinolin 6 Yl Propanoate and Analogues
De Novo Synthesis Approaches
De novo synthesis provides a powerful means to construct the quinoline (B57606) scaffold from acyclic precursors. This allows for the strategic placement of substituents on the heterocyclic ring system.
Cyclization Reactions for Quinoline Ring Formation
The core of the quinoline synthesis lies in the cyclization reaction that forms the pyridinone ring fused to a benzene (B151609) ring. Several classical and modern methods are available for this transformation.
The Gould-Jacobs reaction is a well-established method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives. wikipedia.org The general mechanism begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilidomethylenemalonate. wikipedia.orgyoutube.com This intermediate then undergoes a thermally induced cyclization to yield a 4-hydroxyquinoline-3-carboxylate ester. wikipedia.org Subsequent hydrolysis and decarboxylation can afford the 4-hydroxyquinoline. youtube.com
For the synthesis of a precursor to Ethyl 2-(3-bromoquinolin-6-yl)propanoate, a plausible starting material would be an aniline substituted at the 4-position with a group that can be converted to a propanoate moiety. The bromine at the 3-position is typically introduced after the formation of the quinoline ring, as direct synthesis using a 2-bromoaniline (B46623) in a Gould-Jacobs reaction can be challenging. However, modifications to introduce substituents at various positions are known. The reaction is particularly effective for anilines bearing electron-donating groups in the meta-position relative to the amino group. wikipedia.org Microwave-assisted Gould-Jacobs reactions have been shown to significantly reduce reaction times and improve yields. nih.gov
Table 1: Representative Conditions for Gould-Jacobs Reaction
| Starting Aniline | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Aniline | Diethyl ethoxymethylenemalonate | Heat | 4-Hydroxyquinoline-3-carboxylic acid ethyl ester | wikipedia.org |
| Substituted Anilines | Diethyl ethoxymethylenemalonate | Microwave, 250-300 °C | Substituted 4-Hydroxyquinolines | nih.gov |
| 4-Bromoaniline | Ethyl ethoxyacetylacetate | Heat | 3-Acetyl-6-bromo-4-hydroxyquinoline | nih.gov |
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis and can be employed in the construction of quinoline derivatives. researchgate.netnih.gov The reaction of substituted anilines with methylene (B1212753) Meldrum's acid derivatives can produce phenylaminomethylene Meldrum's acid intermediates. researchgate.net These intermediates can then be cyclized under thermal conditions to form quinolone derivatives. researchgate.netnih.gov For example, new quinoline derivatives have been synthesized through the reaction of substituted anilines with methylene Meldrum's acid, which are then converted to the corresponding quinolones. researchgate.net This approach offers a pathway to 4-hydroxy-2-quinolones, which can be further functionalized.
Radical cyclization reactions have emerged as a powerful tool for the synthesis of heterocyclic compounds, including quinolines. acs.orgnih.gov These methods often proceed under mild conditions and exhibit good functional group tolerance. One strategy involves the N-bromosuccinimide (NBS)-mediated radical reaction of aryl-substituted propenoates, which can lead to quinolines substituted at the 3-position. acs.org Another approach is the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like bromine (Br₂), which can directly install a bromine atom at the 3-position of the quinoline ring. nih.gov These reactions typically proceed via a 6-endo-dig cyclization pathway. nih.gov The choice of starting aniline allows for the introduction of various substituents on the benzene ring of the quinoline core.
Table 2: Examples of Radical Cyclization for Quinoline Synthesis
| Precursor | Reagent/Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Arylmethyl Azides | Acid | Heat | 3-Bromo-4-arylquinolines | acs.org |
| N-(2-alkynyl)anilines | Br₂ | Room Temperature | 3-Bromoquinolines | nih.gov |
| o-Cyanoarylacrylamides and α-keto acids | Ag catalyst | Oxidative | Carbonyl-containing quinoline-2,4(1H,3H)-diones | nih.gov |
Introduction of Propanoate Moiety
The ethyl 2-propanoate side chain can be introduced either by starting with a precursor already containing this fragment or by functionalizing a pre-formed quinoline ring.
The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 2-(3-bromoquinolin-6-yl)propanoic acid. The Fischer esterification is a classic and widely used method for this transformation. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and driving it towards the ester product often involves removing the water formed during the reaction or using a large excess of the alcohol. masterorganicchemistry.com
Alternatively, other esterification methods can be employed. For instance, the reaction of the carboxylic acid with an alkyl halide in the presence of a base, or the use of coupling agents to activate the carboxylic acid before reaction with the alcohol, are common strategies. The use of solid-supported acid catalysts, like Dowex H+, has been shown to be an effective and green method for esterification under mild conditions. nih.gov
Table 3: General Esterification Conditions
| Carboxylic Acid | Alcohol | Catalyst/Reagent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Propanoic Acid | 1-Propanol | H₂SO₄ | 45 °C | Propyl propanoate | ceon.rs |
| Various Organic Acids | Ethanol | Dowex H⁺/NaI | 65 °C, 4 h | Ethyl Esters | nih.gov |
| 3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid | Ethanol | Acetic Acid (as solvent) | 25 °C, 10 h | Ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate | acs.org |
Alkylation of Quinoline Derivatives
The introduction of the 2-propanoate group onto a pre-existing quinoline scaffold is a key strategy for synthesizing the target molecule. This typically involves the formation of a carbon-carbon bond at the 6-position of a 3-bromoquinoline (B21735) derivative.
One effective method involves the nucleophilic substitution of a haloquinoline with a malonate ester, followed by decarboxylation. In a procedure adapted from the synthesis of 4-substituted quinolines, a 3-bromo-6-chloroquinoline (B178866) can be heated with diethyl sodiomethylmalonate. mdpi.com The reaction proceeds via an initial nucleophilic aromatic substitution, where the malonate anion displaces the chlorine at the C-6 position. The resulting intermediate, a diethyl 2-(3-bromoquinolin-6-yl)-2-methylmalonate, can then undergo hydrolysis and decarboxylation to yield the propanoic acid, which is subsequently esterified. A more direct, one-pot approach involves the reaction with diethyl methylmalonate in the presence of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF), which can lead directly to the propanoate derivative after workup. mdpi.com
Table 1: Example Conditions for Alkylation via Malonate Synthesis mdpi.com
| Parameter | Value |
| Substrate | 3-Bromo-6-chloroquinoline |
| Reagent | Diethyl methylmalonate |
| Base | Sodium hydride (60% in mineral oil) |
| Solvent | Dry Dimethylformamide (DMF) |
| Conditions | Reflux |
| Reaction Type | Nucleophilic substitution / Decarboxylation |
More advanced methods utilize transition-metal catalysis. Palladium-catalyzed α-arylation of enolates is a powerful tool for forming C-C bonds. rsc.org This approach would involve coupling a 3-bromo-6-haloquinoline (e.g., 3-bromo-6-iodoquinoline) with the enolate of ethyl propanoate. This reaction is typically catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand and requires a strong base to generate the enolate. rsc.org
Condensation Reactions with Acrylates
An alternative strategy for constructing the propanoate side chain is through a condensation reaction, most notably the Palladium-catalyzed Heck reaction. organic-chemistry.orgrsc.org This reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. To synthesize the target compound, a dihaloquinoline such as 3-bromo-6-iodoquinoline (B1602788) could be reacted with ethyl acrylate (B77674).
The regioselectivity of the Heck reaction is a critical consideration. Typically, the oxidative addition of the palladium catalyst occurs preferentially at the more reactive carbon-halogen bond (C-I > C-Br > C-Cl). Therefore, using a substrate like 3-bromo-6-iodoquinoline would likely result in the formation of the C-C bond at the 6-position. rsc.org The reaction yields a trans-alkene, which would then require a subsequent reduction step (e.g., catalytic hydrogenation) to form the saturated propanoate side chain.
Table 2: Typical Conditions for Heck Reaction of Aryl Bromides organic-chemistry.org
| Parameter | Value |
| Substrate | Aryl Bromide (e.g., 3-Bromo-6-iodoquinoline) |
| Reagent | Ethyl acrylate |
| Catalyst | Pd(dba)₂ / Phosphine-Imidazolium Salt |
| Base | Caesium carbonate (Cs₂CO₃) |
| Solvent | N,N-Dimethylacetamide (DMAc) |
| Temperature | 120 °C |
Strategies for Bromine Atom Incorporation
The introduction of the bromine atom at the C-3 position of the quinoline ring is a crucial step that can be performed either on a pre-formed quinoline core or by using bromo-substituted precursors during the ring's construction.
Electrophilic Bromination of Quinoline Cores
Direct electrophilic bromination of the quinoline ring typically occurs on the electron-rich benzene ring, yielding 5-bromo and 8-bromo derivatives. acgpubs.org Bromination at the C-3 position of the electron-deficient pyridine (B92270) ring is challenging and often requires specific conditions.
One potential method involves the use of N-Bromosuccinimide (NBS), which can act as both an electrophilic bromine source and a radical initiator. rsc.org Research on the bromination of tetrahydroquinolines with NBS has shown that a cascade reaction can occur, involving both electrophilic bromination and radical dehydrogenation to furnish polybromoquinolines. rsc.org While this method can introduce bromine at various positions, including C-3, controlling the regioselectivity to obtain solely the 3-bromo derivative on a substrate like ethyl 2-(quinolin-6-yl)propanoate can be difficult and may result in a mixture of products. rsc.org
Table 3: Conditions for NBS-Mediated Bromination/Dehydrogenation rsc.org
| Parameter | Value |
| Substrate | Tetrahydroquinoline derivative |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Conditions | Room Temperature |
| Reaction Type | Electrophilic Bromination / Radical Dehydrogenation |
Synthesis from Bromo-substituted Anilines
A more regioselective and common approach is to construct the quinoline ring using starting materials that already contain the bromine atom in the desired position. Classic quinoline syntheses, such as the Combes, Doebner-von Miller, or Friedländer reactions, can be adapted for this purpose. wikipedia.orgiipseries.orgnih.gov
For example, the Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.org To obtain the 3-bromo-6-substituted core, one could envision a reaction between a 4-substituted aniline and a 2-bromo-β-diketone, followed by cyclization.
A more modern and highly regioselective method involves a formal [4+2] cycloaddition between an N-aryliminium ion and a bromo-substituted alkyne. acs.org In this approach, an arylmethyl azide (B81097) is treated with acid to generate an N-aryliminium ion, which then reacts with a 1-bromoalkyne. The subsequent annulation provides the 3-bromoquinoline core with high regioselectivity. acs.org This method is particularly useful for creating highly functionalized quinoline derivatives.
Table 4: Example of Regioselective 3-Bromoquinoline Synthesis acs.org
| Parameter | Value |
| Precursor | Arylmethyl azide |
| Reagent | 1-Bromoalkyne |
| Promoter | Acid (e.g., TfOH) |
| Reaction Type | Formal [4+2] Cycloaddition / Rearrangement |
| Key Feature | High regioselectivity for 3-bromo product |
Functional Group Interconversion and Derivatization
Conversion from Carboxylic Acids and Nitriles
The final step in many synthetic routes to this compound is the formation of the ethyl ester from a precursor functional group, such as a carboxylic acid or a nitrile.
The most direct method is the Fischer esterification of the corresponding carboxylic acid, 2-(3-bromoquinolin-6-yl)propanoic acid. masterorganicchemistry.comlibretexts.org This reaction involves heating the carboxylic acid in an excess of ethanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and the use of excess alcohol helps to drive it towards the formation of the ester product. masterorganicchemistry.com
Table 5: General Conditions for Fischer Esterification masterorganicchemistry.commasterorganicchemistry.com
| Parameter | Value |
| Substrate | 2-(3-Bromoquinolin-6-yl)propanoic acid |
| Reagent | Ethanol (in excess, often as solvent) |
| Catalyst | Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) |
| Conditions | Heat/Reflux |
| Byproduct | Water |
Alternatively, if the precursor is 2-(3-bromoquinolin-6-yl)propanenitrile, it can be converted to the ethyl ester. This is typically a two-step process involving the acid- or base-catalyzed hydrolysis of the nitrile to the carboxylic acid, followed by the Fischer esterification described above. A more direct, though less common, one-pot method is the Pinner reaction. This involves treating the nitrile with anhydrous ethanol and a stream of dry hydrogen chloride (HCl) gas. This forms an intermediate imidate salt (Pinner salt), which upon hydrolysis yields the ethyl ester.
Ester Cleavage and Re-esterification
The ethyl ester group in the title compound is a critical functional handle that can be manipulated to create analogues or link the quinoline core to other molecules. This typically involves a two-step process of cleavage followed by re-esterification.
Ester Cleavage (Hydrolysis)
The conversion of an ester to its corresponding carboxylic acid is known as hydrolysis. This reaction is fundamental in organic synthesis, allowing for the deprotection of a carboxyl group. researchgate.net The cleavage of the ethyl group from this compound to yield 2-(3-bromoquinolin-6-yl)propanoic acid can be achieved under either acidic or basic conditions. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org This reaction is reversible and may not proceed to completion. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification) : This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgresearchgate.net The reaction is irreversible and typically goes to completion, forming the carboxylate salt. A subsequent acidification step is required to protonate the salt and yield the final carboxylic acid. libretexts.org
Sensitive substrates that cannot tolerate harsh hydrolytic conditions may require milder, neutral methods for ester cleavage, often involving SN2-type dealkylation. researchgate.net
Re-esterification
Once the 2-(3-bromoquinolin-6-yl)propanoic acid has been isolated, it can be converted back into a different ester (re-esterification). This is a common strategy to modify the properties of the molecule. A prominent method for this transformation is the Fischer esterification, where the carboxylic acid is refluxed with an alcohol (e.g., methanol (B129727), isopropanol) in the presence of an acid catalyst. Microwave irradiation has been shown to dramatically reduce reaction times for the esterification of quinoline carboxylic acids, achieving high yields in minutes compared to many hours required for conventional heating. tandfonline.com
Advanced Synthetic Techniques and Optimization
Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign processes. The synthesis of this compound and its derivatives has benefited significantly from such advanced techniques.
In line with the principles of green chemistry, there is a growing interest in minimizing or eliminating the use of catalysts and harmful organic solvents. rsc.org
Catalyst-Free Synthesis : Certain reactions for creating quinoline rings or their analogues can proceed without a dedicated catalyst. rsc.org For instance, the nucleophilic substitution of hydrogen in quinolines has been achieved by reacting them with acylethynylpyrroles at elevated temperatures (80–110 °C) in the absence of a catalyst. rsc.org Additionally, some multicomponent reactions that build complex quinoline-based hybrids can be performed catalyst-free under microwave irradiation. acs.org
Solvent-Free Synthesis : Performing reactions without a solvent (neat conditions) reduces waste, cost, and safety hazards. The Friedländer annulation, a classic method for quinoline synthesis, can be effectively conducted under solvent-free conditions using various catalysts. academie-sciences.frresearchgate.netnih.gov For example, heating 2-aminoarylketones with active methylene compounds in the absence of a solvent, often with the aid of a reusable solid acid catalyst or microwave irradiation, can produce quinolines in high yields. researchgate.netnih.gov Several studies highlight the use of ionic liquids as both the catalyst and the reaction medium, which can be recycled, further enhancing the green credentials of the synthesis. nih.govmdpi.com
| Catalyst System | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Ionic Liquid [bmim]HSO₄ | Neat, short reaction time | Green alternative, high yield | mdpi.com |
| FeCl₃·6H₂O | Neat or in water | Inexpensive, non-toxic, mild conditions | tandfonline.com |
| g-C₃N₄-(CH₂)₃-SO₃H | 100 °C, neat | Metal-free, recyclable, high surface acidity | nih.gov |
| Ca(OTf)₂ | Neat | Based on earth-abundant metal | researchgate.net |
The bromine atom at the C3-position of the quinoline ring is a prime site for modification via transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, creating a library of analogues from a single intermediate.
Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, such as the 3-bromoquinoline core. wikipedia.org It is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for creating arylalkynes and can often be performed under mild, room-temperature conditions. wikipedia.orglibretexts.org Modern protocols have been developed that are copper-free and can even be run in water using specific ligands and surfactants, enhancing the reaction's applicability and environmental friendliness. ucsb.edu
Palladium-Catalyzed Cross-Coupling : Beyond the Sonogashira reaction, palladium catalysts are instrumental in a wide range of other cross-coupling reactions like the Suzuki, Stille, and Negishi reactions. nih.gov These methods allow for the coupling of the 3-bromoquinoline with various organometallic reagents to form new C-C bonds. The choice of ligand is crucial for the success of these reactions, with bulky trialkylphosphines like P(t-Bu)₃ being particularly effective for coupling challenging substrates, including under mild conditions. nih.gov These reactions provide a powerful platform for synthesizing functionalized quinolines by replacing the bromo group with aryl, alkyl, or other functional moieties. organic-chemistry.orgnih.gov
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd complex, Cu(I) salt, Base | wikipedia.orglibretexts.org |
| Suzuki | Organoboron Reagent | C(sp²)-C(sp²) | Pd complex, Base | nih.gov |
| Stille | Organotin Reagent | C(sp²)-C(sp²) | Pd complex | nih.gov |
| Negishi | Organozinc Reagent | C(sp²)-C(sp²) | Pd or Ni complex | nih.govnih.gov |
| Buchwald-Hartwig | Amine/Amide | C(sp²)-N | Pd complex, Base | organic-chemistry.org |
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. wikipedia.org By using microwave irradiation, reaction times can be reduced from hours or days to mere minutes, often with improved yields and purities. benthamdirect.comnih.gov This technique is particularly effective for the synthesis of heterocyclic compounds like quinolines. benthamdirect.com Various quinoline synthesis methods, including the Friedländer, Doebner-von Miller, and Combes reactions, have been successfully adapted to microwave conditions. tandfonline.comcam.ac.uk For instance, the synthesis of quinoline-hybrids via one-pot, three-component reactions is efficiently achieved under microwave irradiation, demonstrating the synergy between multicomponent strategies and MAOS. acs.org
The propanoate side chain of the title compound contains a stereocenter at the alpha-carbon. Controlling the stereochemistry at this position is crucial, as different stereoisomers of a molecule can have vastly different biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral product.
For quinoline derivatives and related nitrogen heterocycles, several strategies have been developed:
Aza-Michael Addition : This reaction can be used to form C-N bonds stereoselectively. A convenient aza-Michael addition between hydrazinylquinolinones and ethyl propiolate has been used to synthesize 1,2-dihydroquinolinehydrazonopropanoate derivatives with a specific (E)-configuration confirmed by X-ray analysis. nih.gov
Organocatalysis : The use of small organic molecules as catalysts can facilitate highly enantioselective and diastereoselective reactions. An organocatalytic aza-conjugate addition has been employed for the rapid and efficient synthesis of piperidine (B6355638) rings, which are structurally related to the quinoline core, in a diastereoselective manner. chemistryviews.org
Prins and Carbonyl Ene Cyclizations : These reactions can be controlled to favor specific diastereomers. For example, in the synthesis of 2,4,5-trisubstituted piperidines, low-temperature cyclization catalyzed by HCl favored the cis-diastereomer, while catalysis with a Lewis acid at higher temperatures favored the trans-diastereomer under thermodynamic control. nih.gov
Scaling up a reaction from the milligram or low-gram laboratory scale to a larger, gram-scale production level presents significant challenges that must be addressed for practical applications. researchgate.net These considerations include:
Reagent Availability and Cost : The starting materials must be readily available and economically viable for large-scale work.
Reaction Conditions : Conditions must be manageable on a larger scale. This includes efficient heat transfer, managing exotherms, and ensuring effective mixing. Solvent-free methods or reactions in non-volatile solvents like water are often preferred. researchgate.netucsb.edu
Work-up and Purification : Isolation and purification procedures must be scalable. Crystallization is often preferred over chromatography for large quantities.
An example of a successful gram-scale reaction is the Sonogashira-type cross-coupling of 3-bromoquinoline with phenylacetylene, which was reported to be highly efficient. researchgate.net Similarly, methods for the gram-scale synthesis of related propanoate esters have been developed, sometimes leveraging biocatalysis to ensure high selectivity and avoid toxic reagents. researchgate.net
High-Throughput Experimentation in Synthetic Route Development
High-Throughput Experimentation (HTE) has emerged as a transformative methodology in chemical synthesis, enabling the rapid and efficient optimization of reaction conditions and the discovery of novel synthetic pathways. youtube.comchemrxiv.org This approach, which involves the parallel execution of a large number of reactions on a microscale, is particularly well-suited for the complex, multi-variable optimization often required in the synthesis of intricate molecules like this compound and its analogues. acs.orgbohrium.com By systematically screening a wide array of catalysts, ligands, solvents, bases, and temperatures, HTE significantly accelerates the development of robust and scalable synthetic routes, moving beyond traditional, iterative optimization methods. youtube.comresearchgate.net
The development of a synthetic route for this compound, a substituted quinoline, can be significantly streamlined using HTE. The core quinoline structure is often assembled through established methods such as the Gould-Jacob, Friedländer, or Skraup syntheses, each of which involves multiple reaction parameters that can be optimized. nih.gov Following the formation of the quinoline core, key functionalization steps, such as the introduction of the propanoate side chain, are critical for achieving the final target molecule. These steps, often transition-metal-catalyzed cross-coupling reactions, are prime candidates for HTE-driven optimization.
For instance, the synthesis of a precursor like a 6-substituted quinoline can be optimized by screening various coupling partners and reaction conditions. A representative HTE screen for a Suzuki-Miyaura coupling to introduce a substituent at the 6-position of a bromoquinoline is illustrated in the following data table. This table showcases the screening of different palladium catalysts and ligands to maximize the yield of the desired product.
Table 1: High-Throughput Screening of Palladium Catalysts and Ligands for a Suzuki-Miyaura Coupling Reaction
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 92 |
| PdCl₂(dppf) (2) | - | K₂CO₃ | DME | 90 | 78 |
The data from such a screen allows chemists to quickly identify the optimal conditions for a specific transformation. In the hypothetical screen above, the combination of Pd₂(dba)₃ as the catalyst and XPhos as the ligand in the presence of Cs₂CO₃ in dioxane at 110°C resulted in the highest yield.
Furthermore, HTE can be employed to explore the synthesis of a library of analogues of this compound. By varying the building blocks in a parallel synthesis format, a large number of derivatives can be rapidly synthesized for structure-activity relationship (SAR) studies. youtube.com For example, different boronic acids or esters could be coupled to the quinoline core to generate a diverse set of analogues.
The power of HTE also lies in its synergy with modern analytical techniques. The rapid analysis of the numerous reactions is often achieved using high-throughput analytical methods like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), which can provide yield and purity data for each reaction in a matter of minutes. purdue.edu This rapid feedback loop is crucial for the efficient exploration of the reaction space.
In the context of synthesizing this compound, a key step could be the coupling of a propanoate side chain to a pre-functionalized quinoline core. An HTE approach to optimize a hypothetical Sonogashira coupling is detailed in the table below, demonstrating the screening of various catalysts, bases, and solvents.
Table 2: HTE Optimization of a Sonogashira Coupling for the Synthesis of a Quinoline-6-yl Propanoate Analogue
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 75 |
| Pd(PPh₃)₄ (2) | CuI (4) | Piperidine | THF | 65 | 68 |
| PdCl₂(dppf) (2) | - | DBU | Acetonitrile | 90 | 88 |
The results from this HTE screen would guide the selection of the most efficient conditions for the desired coupling reaction, in this case, highlighting the effectiveness of the Pd₂(dba)₃/Xantphos system. This systematic and data-driven approach not only accelerates the synthetic route development for this compound but also provides a robust foundation for the synthesis of a wide range of its analogues.
Chemical Reactivity and Mechanistic Studies of Ethyl 2 3 Bromoquinolin 6 Yl Propanoate
Reactivity of the Quinoline (B57606) Core
The reactivity of the quinoline ring in Ethyl 2-(3-bromoquinolin-6-yl)propanoate is influenced by the inherent electronic properties of the bicyclic heteroaromatic system, as well as the directing effects of its substituents—the bromine atom at the 3-position and the ethyl propanoate group at the 6-position.
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction for arenes, proceeding through a two-step mechanism involving the attack of an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com In monosubstituted benzenes, this can lead to ortho, meta, or para products. masterorganicchemistry.com For the quinoline ring system in the target molecule, the outcome of EAS reactions is more complex due to the presence of two rings and multiple substituents.
The quinoline ring itself is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. Electrophilic attack typically occurs on the benzene ring portion (at positions 5 and 8) rather than the pyridine (B92270) ring. However, the substituents on this compound will further direct incoming electrophiles.
The Bromo Group (C-3): Halogens are deactivating yet ortho-, para-directing. However, being on the pyridine ring, its influence on substitution on the carbocyclic ring is less direct.
The Ethyl Propanoate Group (C-6): The propanoate group is attached via an alkyl chain. The ester carbonyl group is deactivating. Its position at C-6 would primarily direct incoming electrophiles to the C-5 and C-7 positions.
For instance, the nitration of 3-bromoquinoline (B21735) with a mixed acid has been shown to yield 3-bromo-5-nitroquinoline. chemicalbook.com This suggests that for the title compound, electrophilic substitution would likely occur at the C-5 or C-8 positions of the quinoline core, with the precise regioselectivity depending on the specific reaction conditions and the nature of the electrophile. chemicalbook.comresearchgate.net
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reagent/Reaction | Predicted Product(s) |
|---|---|
| HNO₃/H₂SO₄ (Nitration) | Ethyl 2-(3-bromo-5-nitroquinolin-6-yl)propanoate and/or Ethyl 2-(3-bromo-8-nitroquinolin-6-yl)propanoate |
Nucleophilic Substitution Reactions (especially involving the bromine)
Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient center (an electrophile), replacing a leaving group. pressbooks.pub In this compound, the carbon atom attached to the bromine at the C-3 position is a potential electrophilic site.
The C-Br bond on the quinoline ring can be targeted by nucleophiles. The reaction mechanism can be bimolecular (Sₙ2) or unimolecular (Sₙ1), depending on the substrate, nucleophile, and reaction conditions. youtube.com For aromatic systems, these substitutions often occur via addition-elimination or elimination-addition (benzyne) mechanisms, or through metal-catalyzed cross-coupling reactions.
A key reaction for bromoquinolines is the bromine-magnesium exchange. chemicalbook.com For example, 3-bromoquinoline can react with lithium tributylmagnesate to form a Grignard-like reagent, which can then be quenched with various electrophiles to introduce new functional groups at the 3-position. chemicalbook.comchemsrc.com This pathway offers a versatile method for modifying the molecule.
Table 2: Examples of Nucleophilic Substitution on the 3-Bromoquinoline Core
| Reagent | Product Type | Mechanism/Reaction Type |
|---|---|---|
| Lithium tributylmagnesate, then an electrophile (E+) | 3-substituted quinoline | Metal-Halogen Exchange chemicalbook.comchemsrc.com |
| Amines (e.g., R-NH₂) with Pd or Cu catalyst | 3-aminoquinoline derivative | Buchwald-Hartwig or Ullmann Coupling |
Oxidation and Reduction Pathways
Oxidation and reduction (redox) reactions involve the loss or gain of electrons, respectively. chim.lu In organic chemistry, this often corresponds to an increase in bonds to electronegative atoms like oxygen (oxidation) or an increase in bonds to hydrogen (reduction). libretexts.org
Oxidation: The quinoline core can be subjected to oxidation, although it is generally stable. Strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the benzene ring. For example, heating 3-bromoquinoline with potassium permanganate results in the oxidation of the carbocyclic ring to form 5-bromo-2,3-pyridinedicarboxylic acid. chemicalbook.com It is expected that this compound would undergo a similar transformation under harsh oxidative conditions, cleaving the benzene portion of the quinoline system.
Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation (e.g., with H₂ over a metal catalyst like Ni or Pt) can reduce the pyridine ring first to give a tetrahydroquinoline derivative. youtube.com More vigorous conditions can lead to the reduction of both rings. The reduction of nitro-substituted quinolines to aminoquinolines using reagents like zinc in acetic acid (Zn/AcOH) has also been demonstrated, which is relevant if the compound is first nitrated. acs.org Electrochemical studies on related heteroaromatic systems show that the quinoline moiety can undergo reduction, indicating its ability to accept electrons. acs.org
N-Oxidation of Quinoline Nitrogen
The nitrogen atom in the quinoline ring possesses a lone pair of electrons and can act as a nucleophile, reacting with oxidizing agents to form a quinoline N-oxide. thieme-connect.de These N-oxides are versatile synthetic intermediates. thieme-connect.de The formation of 3-bromoquinoline 1-oxide is known, indicating that the nitrogen in this compound is susceptible to oxidation by peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA). nih.gov
The resulting N-oxide group alters the reactivity of the quinoline ring. The N-O bond is dipolar, with a negative charge on the oxygen and a positive charge on the nitrogen. thieme-connect.de This makes the α (C2) and γ (C4) positions of the quinoline ring electron-deficient and thus susceptible to attack by nucleophiles.
Reactivity of the Propanoate Ester Group
The ethyl propanoate group attached at the C-6 position introduces another site of reactivity, primarily centered on the ester carbonyl.
Hydrolysis and Transesterification
Hydrolysis: Esters can be hydrolyzed to their corresponding carboxylic acids and alcohols, a reaction that can be catalyzed by either acid or base. libretexts.orglumenlearning.com
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. chemguide.co.uk For the title compound, this would yield 2-(3-bromoquinolin-6-yl)propanoic acid and ethanol (B145695). To drive the reaction to completion, an excess of water is typically used. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.uk The reaction produces the salt of the carboxylic acid (sodium 2-(3-bromoquinolin-6-yl)propanoate) and ethanol. The free carboxylic acid can then be obtained by acidifying the reaction mixture. chemguide.co.uk While generally effective, it has been noted in some quinoline syntheses that using NaOH in certain solvents did not lead to the hydrolysis of ethyl esters, even at elevated temperatures, indicating that reaction conditions are critical. beilstein-journals.org
Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. researchgate.net For example, reacting this compound with methanol (B129727) (CH₃OH) would lead to the formation of Mthis compound and ethanol. This equilibrium-driven process often requires using the new alcohol in large excess. researchgate.net
Table 3: Reactions of the Ethyl Propanoate Group
| Reaction | Reagents | Products |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl) | 2-(3-bromoquinolin-6-yl)propanoic acid + Ethanol libretexts.orgchemguide.co.uk |
| Base-Catalyzed Hydrolysis | NaOH(aq), then H₃O⁺ | 2-(3-bromoquinolin-6-yl)propanoic acid + Ethanol lumenlearning.com |
Krapcho De-ethoxycarbonylation
The Krapcho de-ethoxycarbonylation is a chemical reaction that involves the removal of an ester group, specifically an ethoxycarbonyl group in this context, from a molecule that also contains an electron-withdrawing group at the α-position. This reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), often with the addition of a salt like lithium chloride or sodium chloride, and requires elevated temperatures. The general mechanism proceeds through a nucleophilic attack of the halide ion on the ethyl group of the ester, followed by decarboxylation.
For this compound, the propanoate group is attached to a carbon that is alpha to the quinoline ring, which can be considered an electron-withdrawing group. Therefore, this compound is a potential substrate for the Krapcho reaction. The reaction would result in the formation of 3-bromo-6-ethylquinoline. This transformation is advantageous as it avoids harsh acidic or basic conditions that could potentially affect the bromo-substituted quinoline ring. researchgate.netwikipedia.org
| Reagents/Conditions | Role/Purpose | Typical Values |
| Solvent | Polar aprotic solvent to facilitate the reaction | DMSO, DMF |
| Salt | Nucleophilic source (e.g., Cl⁻, I⁻) | LiCl, NaCl, NaCN |
| Water | Proton source for the final product | Stoichiometric amounts |
| Temperature | To provide activation energy for the reaction | 100-180 °C |
Reactions at the Alpha-Carbon of the Propanoate (e.g., enolate chemistry, alkylation)
The alpha-carbon of the propanoate group in this compound is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for the formation of an enolate under basic conditions. The resulting enolate is a potent nucleophile and can participate in various reactions, most notably alkylation. fiveable.melibretexts.orglibretexts.org
The formation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to prevent side reactions. mnstate.edumasterorganicchemistry.com Once formed, the enolate can react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to introduce a new alkyl group at the alpha-carbon. This reaction is a powerful tool for carbon-carbon bond formation. libretexts.org
For this compound, this reaction would yield a disubstituted propanoate derivative. The general scheme for this transformation is as follows:
Enolate Formation: Treatment of this compound with LDA in THF at -78 °C.
Alkylation: Addition of an alkyl halide (R-X) to the enolate solution.
The success of the alkylation is dependent on the nature of the alkyl halide, with primary and methyl halides being the most effective. libretexts.org
| Step | Reagents/Conditions | Purpose |
| 1. Enolate Formation | LDA, THF, -78 °C | Deprotonation at the alpha-carbon to form the nucleophilic enolate. |
| 2. Alkylation | R-X (e.g., CH₃I, BnBr) | Introduction of an alkyl group via SN2 reaction. |
Reactions Involving the Bromine Atom
The bromine atom at the 3-position of the quinoline ring is a versatile handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic displacements, and radical reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Ullmann-type)
Cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on this compound makes it an ideal substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the 3-bromoquinoline derivative with a boronic acid or boronic ester. nih.govstrath.ac.uklibretexts.orgnih.govrsc.org This method is widely used for the formation of biaryl compounds. The reaction of this compound with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) would yield the corresponding 3-aryl-6-(1-ethoxycarbonylethyl)quinoline.
Heck Coupling: The Heck reaction is a palladium-catalyzed reaction between the 3-bromoquinoline and an alkene to form a substituted alkene. researchgate.netugent.be For instance, reacting this compound with an acrylate (B77674) ester in the presence of a palladium catalyst and a base would result in the formation of a 3-alkenylquinoline derivative. beilstein-journals.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 3-bromoquinoline and a terminal alkyne, catalyzed by palladium and copper complexes. researchgate.netresearchgate.netorganic-chemistry.orglibretexts.orgorganic-chemistry.org This is a reliable method for the synthesis of arylalkynes.
Ullmann-type Condensation: The Ullmann reaction typically involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.orgresearchgate.netorganic-chemistry.orgnih.gov For this compound, this could be used to introduce an aryloxy or amino group at the 3-position. nih.gov
The following table summarizes typical conditions for these cross-coupling reactions as they would apply to 3-bromoquinoline derivatives.
| Reaction | Catalyst | Base | Solvent | Coupling Partner |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | Aryl/heteroaryl boronic acid |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Alkene (e.g., acrylate, styrene) |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine (B6355638) | THF, DMF | Terminal alkyne |
| Ullmann | CuI, Cu₂O | K₂CO₃, Cs₂CO₃ | Pyridine, DMF | Phenol, Amine, Thiol |
Nucleophilic Displacement of Bromine
Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like 3-bromoquinoline is generally difficult. wikipedia.orgyoutube.comfishersci.filibretexts.org The reactivity of the C-Br bond towards nucleophilic attack is influenced by the electronic properties of the quinoline ring. The nitrogen atom in the quinoline ring deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the 2- and 4-positions. The 3-position is less activated. organic-chemistry.org
However, under forcing conditions (high temperatures and pressures) or with very strong nucleophiles, displacement of the bromine atom may be possible. For instance, reaction with strong nucleophiles like sodium methoxide (B1231860) in a high-boiling solvent could potentially lead to the corresponding 3-methoxyquinoline (B1296862) derivative. The success of such reactions is often limited and may require specific catalytic systems.
Radical Reactions
The bromine atom on the quinoline ring can participate in radical reactions. One potential transformation is a radical dehalogenation, where the C-Br bond is homolytically cleaved to generate a quinolinyl radical. This can be achieved using radical initiators like AIBN and a hydrogen atom source such as tributyltin hydride.
Another possibility is radical substitution on the alkyl portion of the propanoate group. For instance, radical bromination using N-bromosuccinimide (NBS) and a radical initiator would likely occur at the benzylic-like position of the ethylquinoline that would be formed after a Krapcho reaction, rather than on the quinoline ring itself. mdpi.org
Intramolecular Cyclization and Rearrangement Studies
The structure of this compound, with a propanoate side chain on the quinoline ring, offers the potential for intramolecular cyclization reactions to form new ring systems.
One possible transformation is an intramolecular Friedel-Crafts acylation. beilstein-journals.orgmasterorganicchemistry.comnih.govnih.gov For this to occur, the ethyl ester would first need to be hydrolyzed to the corresponding carboxylic acid. Treatment of the resulting propanoic acid with a strong acid or a Lewis acid could then promote cyclization onto the quinoline or benzene ring, leading to a new fused ring system. The regioselectivity of such a cyclization would depend on the relative activation of the different positions on the quinoline nucleus. researchgate.net
Photochemical cyclizations are another avenue for forming new rings. nih.govnih.govyoutube.com Depending on the specific reaction conditions and the presence of other functional groups, irradiation could potentially induce cyclization involving the bromine atom or the propanoate side chain.
Investigations into Reaction Mechanisms and Kinetics
Due to a lack of direct research on the reaction mechanisms and kinetics of this compound, this section will explore plausible mechanistic pathways based on studies of its core structural components: the 3-bromoquinoline system and the ethyl propanoate side chain. The reactivity of this compound can be logically inferred by examining established mechanisms for similar molecules, particularly in cross-coupling reactions involving the bromoquinoline moiety and hydrolysis of the ester group.
Reactivity of the 3-Bromoquinoline Moiety
The bromine atom at the C3 position of the quinoline ring is a key site for chemical transformation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.org For this compound, the 3-bromo position would serve as the electrophilic partner. The generally accepted catalytic cycle for the Suzuki reaction proceeds through three main steps: libretexts.orgyoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline ring to form a Pd(II) intermediate. libretexts.org This is often considered the rate-determining step in the cycle.
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base. wikipedia.orgorganic-chemistry.org
Reductive Elimination: The two organic ligands on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com
Kinetic studies on similar systems have shown that the reaction rate can be influenced by the nature of the ligands on the palladium catalyst, the base used, and the solvent system. researchgate.net
Heck Reaction:
The Heck reaction couples the 3-bromoquinoline moiety with an alkene. The mechanism also relies on a palladium catalyst and typically involves the following sequence: organic-chemistry.orgresearchgate.net
Oxidative Addition: Similar to the Suzuki reaction, the Pd(0) catalyst adds to the carbon-bromine bond. researchgate.net
Migratory Insertion (Syn-Addition): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. researchgate.net
Beta-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C-C double bond of the product and a palladium-hydride species. researchgate.net
Reductive Elimination: The active catalyst is regenerated by the action of a base.
The rate of the Heck reaction is dependent on factors such as the nature of the halide (with reactivity generally following the order I > Br > Cl), the electronic properties of the alkene, and the specific catalyst system employed. youtube.com
Reactivity of the Ethyl Propanoate Group
The ethyl propanoate group at the C6 position is susceptible to reactions typical of esters, with hydrolysis being a primary example.
Ester Hydrolysis:
The saponification of ethyl propanoate and similar esters is a well-studied process. patsnap.com This base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The reaction kinetics are typically second-order, dependent on the concentrations of both the ester and the base. bue.edu.eg The generally accepted mechanism involves:
Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group.
Proton Transfer: The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, leading to the carboxylate salt and ethanol.
The rate of hydrolysis is influenced by temperature, reactant concentrations, and the solvent. bue.edu.eg Studies on similar esters, such as alkyl lactates, have also explored the autocatalytic nature of hydrolysis where the product acid can catalyze the reaction. chemrxiv.org
The following table summarizes the inferred reaction mechanisms for this compound based on its constituent functional groups.
| Functional Group | Reaction Type | Key Mechanistic Steps | Influencing Factors |
| 3-Bromoquinoline | Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination libretexts.orgyoutube.com | Palladium catalyst, ligands, base, solvent researchgate.net |
| Heck Reaction | Oxidative Addition, Migratory Insertion, Beta-Hydride Elimination researchgate.net | Nature of halide, alkene electronics, catalyst system youtube.com | |
| Ethyl Propanoate | Ester Hydrolysis (Saponification) | Nucleophilic Acyl Addition, Elimination of Leaving Group, Proton Transfer | Temperature, reactant concentrations, solvent bue.edu.eg |
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For Ethyl 2-(3-bromoquinolin-6-yl)propanoate (C₁₄H₁₄BrNO₂), the presence of bromine would be evident from a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
For the closely related isomer, Ethyl 2-(6-bromoquinolin-4-yl)propanoate, high-resolution mass spectrometry (HRMS) data has been reported with calculated values for C₁₄H₁₅NO₂Br [M+H]⁺ as 308.0286 (for ⁷⁹Br) and 310.0266 (for ⁸¹Br) mdpi.com. A similar result would be expected for the 3-bromo isomer. The exact mass of the parent 3-bromoquinoline (B21735) (C₉H₆BrN) is 206.96836 Da nih.gov.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to elucidate the structure. For this compound, key fragmentation pathways would likely involve:
Loss of the ethoxy group (-•OCH₂CH₃): A common fragmentation for ethyl esters.
Loss of the entire ethyl ester group (-•COOCH₂CH₃).
Cleavage of the propanoate side chain: This would lead to a stable bromo-quinolinium cation.
Loss of a bromine radical (-•Br): This fragmentation would also lead to a characteristic ion.
The fragmentation pattern of the parent 3-bromoquinoline shows a molecular ion peak at m/z 208 and 209, corresponding to the bromine isotopes nist.govnist.gov. The analysis of these fragments would provide conclusive evidence for the connectivity of the quinoline (B57606) ring and the ethyl propanoate substituent.
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
While specific experimental FT-IR data for this compound is not available in the reviewed literature, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure. The molecule comprises a quinoline ring system, a bromo substituent, and an ethyl propanoate side chain.
Key expected FT-IR vibrational frequencies would include:
C=O Stretching: A strong absorption band is anticipated in the region of 1730-1750 cm⁻¹ corresponding to the carbonyl group of the ethyl ester.
C-O Stretching: The ester C-O single bond would likely exhibit stretching vibrations in the 1100-1300 cm⁻¹ range.
Aromatic C=C and C=N Stretching: The quinoline ring should display a series of bands in the 1450-1600 cm⁻¹ region, characteristic of aromatic carbon-carbon and carbon-nitrogen double bond stretching.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and propanoate moieties would appear just below 3000 cm⁻¹.
C-Br Stretching: The carbon-bromine bond typically absorbs in the lower frequency region of the infrared spectrum, generally between 500 and 600 cm⁻¹.
A hypothetical data table for the expected FT-IR peaks is presented below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1730 - 1750 | Strong |
| C-O (Ester) | 1100 - 1300 | Medium-Strong |
| Aromatic C=C/C=N | 1450 - 1600 | Medium-Weak |
| Aromatic C-H | > 3000 | Medium-Weak |
| Aliphatic C-H | < 3000 | Medium |
| C-Br | 500 - 600 | Medium-Strong |
This table is predictive and not based on experimental data for the specific compound.
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. At present, there are no published crystal structures for this compound in crystallographic databases.
Should a suitable crystal be grown, X-ray crystallography would provide precise data on:
Crystal System and Space Group: Defining the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles they form.
Intermolecular Interactions: Information on how molecules pack together in the crystal lattice, including potential hydrogen bonds, halogen bonds, or π-π stacking interactions involving the quinoline rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The quinoline moiety in this compound is the primary chromophore.
The UV-Vis spectrum of quinoline itself typically exhibits multiple absorption bands corresponding to π→π* transitions. The presence of the bromo substituent and the ethyl propanoate group would be expected to cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). Specifically, the bromine atom, as a halogen substituent, could induce a bathochromic (red) shift in the absorption bands.
A hypothetical table of expected UV-Vis absorption maxima is provided below, based on the general characteristics of quinoline derivatives.
| Transition | Expected λmax (nm) | Solvent |
| π→π | ~230 | Ethanol (B145695)/Methanol (B129727) |
| π→π | ~280 | Ethanol/Methanol |
| π→π* | ~315 | Ethanol/Methanol |
This table is predictive and not based on experimental data for the specific compound.
Computational and Theoretical Chemistry Studies
Reaction Pathway Modeling and Transition State Analysis
Currently, there is a notable absence of specific research in publicly accessible scientific literature that details the reaction pathway modeling and transition state analysis for the synthesis of Ethyl 2-(3-bromoquinolin-6-yl)propanoate. However, by examining established methods for the synthesis of substituted quinolines, particularly those bearing halogen substituents, it is possible to propose and analyze potential reaction pathways.
The synthesis of the quinoline (B57606) core can be achieved through various name reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses nih.govnih.gov. These reactions generally involve the condensation of anilines with α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or compounds with an α-methylene group adjacent to a carbonyl, followed by cyclization and aromatization nih.govnih.gov.
A plausible synthetic route to a precursor of this compound could involve the electrophilic cyclization of an appropriately substituted N-(2-alkynyl)aniline chemrxiv.org. This method is effective for creating 3-halo-quinolines chemrxiv.org. For instance, the reaction of an N-(2-alkynyl)aniline with an electrophilic bromine source, such as Br2, can proceed via a 6-endo-dig cyclization to yield the 3-bromoquinoline (B21735) skeleton chemrxiv.org. The mechanism involves the formation of a bromonium ion intermediate from the alkyne, which is then attacked by the nucleophilic nitrogen of the aniline (B41778) to form the heterocyclic ring.
Another relevant synthetic strategy is the acid-promoted rearrangement of arylmethyl azides and their subsequent formal [4+2] cycloaddition with 1-bromoalkynes acs.org. This process generates an N-aryliminium ion, which then reacts with the bromoalkyne to form the 3-bromoquinoline ring system acs.org.
The transition state for these types of cyclization reactions would involve a highly organized molecular arrangement where the new carbon-nitrogen and carbon-carbon bonds are partially formed. Computational modeling, using techniques like Density Functional Theory (DFT), can be employed to calculate the energies of these transition states. For example, in the study of the oxidative hydroxylation of quinoline, DFT calculations were used to identify the transition state structure, which was confirmed by the presence of a single imaginary frequency wikipedia.org. Such calculations would be crucial in determining the most favorable reaction pathway by identifying the route with the lowest activation energy barrier.
The table below outlines hypothetical intermediates and transition states for a plausible synthesis of a 3-bromoquinoline derivative, based on known quinoline synthesis mechanisms.
| Step | Intermediate/Transition State | Description |
| 1 | Formation of N-aryliminium ion | The rearrangement of an arylmethyl azide (B81097) in the presence of a strong acid. |
| 2 | [4+2] Cycloaddition Transition State | The concerted or stepwise interaction between the N-aryliminium ion and a 1-bromoalkyne. |
| 3 | Dihydroquinoline intermediate | The initial cyclized product prior to aromatization. |
| 4 | Aromatization Transition State | The elimination of a leaving group to form the stable aromatic quinoline ring. |
Machine Learning Applications in Chemical Space Exploration
There are no specific machine learning models or datasets in the available literature that are explicitly focused on or have been trained using this compound. However, the broader field of chemistry is increasingly utilizing machine learning for the exploration of chemical space, which encompasses the vast number of possible molecules nih.govresearchgate.net. These techniques are particularly relevant for discovering new molecules with desired properties, such as biological activity.
Machine learning models, especially deep neural networks, can be trained on large databases of known molecules and their properties to predict the characteristics of new, un-synthesized compounds nih.govresearchgate.net. For quinoline derivatives, machine learning has been used to predict active sites for chemical reactions nih.gov. For instance, a model trained on a large dataset of aromatic C-H functionalization reactions achieved a high mean reciprocal rank in predicting reaction selectivity nih.gov. Such a model could, in principle, be applied to predict the reactivity of various positions on the this compound molecule.
The exploration of chemical space using machine learning often involves generative models. These models can learn the underlying patterns in a set of molecules and then generate new, virtual molecules with similar or improved properties researchgate.net. This approach can be used to design novel quinoline derivatives with potential applications in medicine or materials science. Active learning is a particularly promising strategy where the machine learning model iteratively suggests which molecules to synthesize and test next, allowing for a more efficient exploration of the vast chemical space chemrxiv.org.
The table below summarizes how different machine learning approaches could be hypothetically applied to the study of this compound and related compounds.
| Machine Learning Application | Description | Potential Relevance to this compound |
| Property Prediction | Training a model to predict physical, chemical, or biological properties from a molecule's structure. | Prediction of solubility, toxicity, or potential biological targets. |
| Generative Modeling | Creating new molecular structures based on a learned chemical space. | Design of novel analogs with potentially enhanced properties. |
| Reaction Outcome Prediction | Predicting the products and yields of chemical reactions. | Assisting in the design of efficient synthetic routes. |
| Active Learning | Iteratively guiding experimental efforts to accelerate discovery. | Efficiently exploring derivatives to find compounds with optimal activity. |
Applications of Ethyl 2 3 Bromoquinolin 6 Yl Propanoate in Chemical Synthesis
Building Block for Complex Heterocyclic Systems
The structure of Ethyl 2-(3-bromoquinolin-6-yl)propanoate is pre-organized for the elaboration into more intricate heterocyclic frameworks. Both the bromine atom and the propanoate side chain can be manipulated to build new rings onto the existing quinoline (B57606) core.
The bromine at the C3 position of the quinoline ring is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, leading to a diverse library of polysubstituted quinoline derivatives. For instance, a Suzuki coupling could introduce a new aryl group, while a Sonogashira coupling could append an alkyne, which could then be used in subsequent cyclization reactions.
| Reaction Type | Reagents | Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 3-Aryl-6-(ethyl propanoate)quinoline |
| Heck Coupling | Alkene, Pd catalyst, Base | 3-Alkenyl-6-(ethyl propanoate)quinoline |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | 3-Alkynyl-6-(ethyl propanoate)quinoline |
This table represents potential transformations based on established quinoline chemistry.
This compound can serve as a precursor for the synthesis of fused heterocyclic systems, where additional rings are built onto the quinoline framework. One potential strategy involves an intramolecular cyclization. For example, after a Sonogashira coupling to introduce an alkyne with a terminal nucleophile at the C3 position, a subsequent intramolecular reaction could lead to the formation of a new five- or six-membered ring fused to the quinoline core. Similarly, the propanoate side chain can be chemically modified to contain a reactive group that can cyclize onto the quinoline ring, potentially at the C5 or C7 position after an appropriate activation step. Such fused systems are of interest in materials science and medicinal chemistry.
Precursor for Advanced Organic Materials
Quinoline-based compounds are known to exhibit interesting photophysical and electronic properties, making them attractive for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and sensors. The functional handles on this compound allow for its incorporation into larger conjugated systems. Through reactions like the Suzuki or Heck coupling, it can be linked to other aromatic or heteroaromatic units to create polymers or oligomers with extended π-conjugation, a key requirement for organic semiconductor materials. The ester group can also be modified to tune the solubility and processing characteristics of the final materials.
Intermediate in the Synthesis of Chiral Compounds
The propanoate group in this compound introduces a stereocenter if the hydrogen on the alpha-carbon is substituted. This feature makes it a useful starting point for the synthesis of chiral compounds. Asymmetric synthesis techniques can be employed to selectively produce one enantiomer. For example, the enolate of the propanoate can be reacted with an electrophile in the presence of a chiral auxiliary or a chiral catalyst to install a new substituent with high enantioselectivity. The resulting chiral quinoline derivative could be a valuable building block for the synthesis of biologically active molecules, where stereochemistry is often crucial for activity. The synthesis of chiral ligands containing quinoline motifs has become a significant area of research for generating enantiomerically pure compounds.
Utilization in Catalysis and Ligand Design
The quinoline nucleus is a common feature in the design of chiral ligands for asymmetric catalysis. This compound can be chemically elaborated into novel ligand structures. The nitrogen atom of the quinoline ring can act as a coordination site for a metal center. The bromine atom can be replaced with a phosphorus- or sulfur-containing group, or another coordinating group, via nucleophilic substitution or cross-coupling reactions. The propanoate side chain can also be modified to introduce additional coordinating atoms or to alter the steric environment around the metal center. The resulting multidentate chiral ligands can be complexed with transition metals to create catalysts for a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, and cyclopropanations.
Future Research Directions and Unexplored Avenues
Development of More Sustainable Synthetic Routes
The traditional synthesis of quinoline (B57606) derivatives often involves harsh reaction conditions, toxic reagents, and significant waste generation. ijpsjournal.com The development of greener and more sustainable synthetic methods is a critical area of future research. For Ethyl 2-(3-bromoquinolin-6-yl)propanoate, this could involve exploring several innovative approaches.
The use of environmentally benign catalysts is a key strategy. ijpsjournal.com Research could focus on replacing traditional acid or metal catalysts with greener alternatives. Additionally, the adoption of greener solvents, such as ethanol (B145695) or water, can significantly reduce the environmental impact of the synthesis. researchgate.net Microwave-assisted and ultrasound-assisted organic synthesis are other promising techniques that can lead to shorter reaction times, higher yields, and reduced energy consumption. ijpsjournal.com
| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |
| Green Catalysts | Use of p-toluenesulfonic acid (p-TSA) or para-sulfonic acid calix acs.orgarene (CX4SO3H) in the quinoline ring formation. researchgate.net | Reduced toxicity, potential for catalyst recycling. |
| Alternative Solvents | Employing ethanol or water as the reaction medium. researchgate.net | Lower environmental impact, improved safety profile. |
| Energy-Efficient Methods | Microwave or ultrasound irradiation to drive the key synthetic steps. ijpsjournal.combenthamdirect.com | Faster reactions, lower energy consumption, potentially higher yields. |
Exploration of Novel Reactivity and Selectivity Profiles
The 3-bromoquinoline (B21735) core of the target molecule is ripe for exploring novel chemical transformations. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups at the 3-position. Future research could investigate palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, to create a library of novel derivatives. The reactivity of the C2 and C4 positions of the quinoline ring, known to be electron-deficient, also presents opportunities for selective functionalization. researchgate.net
Furthermore, the development of C-H activation and oxidative annulation strategies could provide more direct and atom-economical routes to functionalized quinoline systems. mdpi.com These methods avoid the need for pre-functionalized starting materials, thereby simplifying the synthetic process and reducing waste.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as enhanced safety, scalability, and process control. mdpi.comspringerprofessional.de The synthesis of this compound and its derivatives could be significantly improved by transitioning from traditional batch processes to continuous flow systems. patsnap.com
Flow reactors allow for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields and purities. mdpi.com The modular nature of flow chemistry setups also enables the integration of multiple synthetic steps, including reaction, work-up, and purification, into a single, automated sequence. This "telescoping" of reactions can dramatically increase efficiency and reduce manual labor. durham.ac.uk
| Flow Chemistry Advantage | Application to Target Compound Synthesis |
| Enhanced Safety | Handling of potentially hazardous reagents and intermediates in a closed, controlled system. |
| Improved Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. springerprofessional.de |
| Process Intensification | Reduced reaction times and increased throughput due to efficient mixing and heat transfer. mdpi.com |
| Automation | Integration with robotic platforms for high-throughput synthesis of derivative libraries. durham.ac.uk |
Advanced Characterization Techniques for In Situ Monitoring
To optimize the synthesis of this compound and to study its reactivity in real-time, advanced in situ characterization techniques are invaluable. Spectroscopic methods such as in situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on reaction kinetics, the formation of intermediates, and the consumption of reactants. This data is crucial for understanding reaction mechanisms and for optimizing reaction conditions.
The use of hyphenated techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), can provide detailed information about the composition of complex reaction mixtures, aiding in the identification of byproducts and impurities.
Computational Design of New Derivatives with Tuned Properties
Computational chemistry and molecular modeling offer powerful tools for the rational design of new derivatives of this compound with specific, desired properties. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of different derivatives with their biological activity or material properties. nih.govnih.gov
By using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), it is possible to build predictive models that can guide the synthesis of new compounds with enhanced performance. mdpi.comresearchgate.net Molecular docking studies can be used to predict the binding interactions of these derivatives with biological targets, such as enzymes or receptors, which is particularly relevant for drug discovery applications. nih.govbenthamscience.com
| Computational Tool | Application in Derivative Design |
| QSAR | Predict the biological activity or material properties of new derivatives. nih.gov |
| CoMFA/CoMSIA | Develop 3D models to understand the relationship between molecular structure and activity. mdpi.comresearchgate.net |
| Molecular Docking | Simulate the binding of derivatives to biological targets. benthamscience.com |
| Density Functional Theory (DFT) | Calculate the electronic properties of designed molecules to predict their reactivity and stability. nih.gov |
Q & A
Q. Mitigation :
- Cross-validate with X-ray crystallography (SHELX refinement) .
- Standardize reaction protocols (e.g., anhydrous conditions, inert atmosphere).
What are the challenges in determining the crystal structure of this compound, and how can they be mitigated?
Advanced
Challenges include:
- Heavy Atom Effects : Bromine causes absorption anomalies. Use low-temperature (100 K) data collection and synchrotron radiation .
- Twinning : SHELXL’s HKLF5 format refines twinned crystals .
- Weak Diffraction : High-resolution data (>1.0 Å) improve SHELXD’s phase determination .
How does the ester group’s reactivity influence derivatization in drug discovery?
Q. Advanced
- Hydrolysis : LiAlH₄ reduces esters to alcohols; acidic/alkaline conditions yield carboxylic acids .
- Transesterification : Methanol with acid catalysts produces methyl esters (slower hydrolysis vs. ethyl in ) .
- Biological Relevance : Ester-to-acid conversion enhances bioavailability in prodrug designs (e.g., ’s tetrahydroisoquinoline derivatives) .
What mechanistic insights explain the bromoquinoline moiety’s electronic effects on reactivity?
Advanced
The electron-withdrawing bromine at the 3-position of quinoline:
- Directs Electrophilic Substitution : Para/ortho to bromine in cross-coupling () .
- Modifies π-Stacking : Impacts crystallographic packing (observed in SHELX-refined structures) .
- Alters Redox Potential : Bromine increases oxidative stability, critical in catalytic cycles (e.g., ’s iridium-based reactions) .
How can researchers optimize purification techniques for this compound?
Q. Basic
- Flash Chromatography : Use gradients (e.g., 50–75% ethyl acetate/hexanes) for ester-rich fractions .
- Recrystallization : Polar solvents (ethanol/water) improve crystal quality for XRD .
- HPLC : Reverse-phase C18 columns resolve diastereomers (if present) .
What role does this compound play in medicinal chemistry, based on structural analogs?
Advanced
Analogous compounds (e.g., ’s tetrahydroisoquinoline derivatives) exhibit:
- Receptor Binding : Quinoline cores interact with hydrophobic enzyme pockets .
- Prodrug Potential : Ethyl esters enhance membrane permeability, with hydrolysis releasing active acids .
- Antimicrobial Activity : Bromine’s electronegativity may disrupt bacterial membranes (observed in ’s quinoline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
